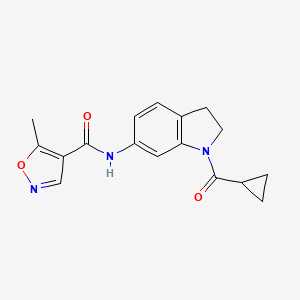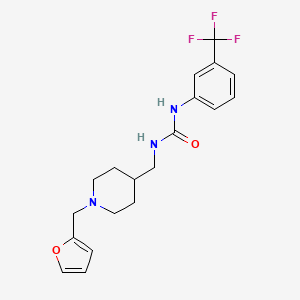
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various cancers. The purpose of
Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase and Pain Management
One notable application of derivatives similar to the chemical compound is in the inhibition of human and murine soluble epoxide hydrolase (sEH). Research has demonstrated that certain 1,3-disubstituted ureas with a piperidyl moiety exhibit substantial improvements in pharmacokinetic parameters over previous inhibitors. These novel sEH inhibitors have shown significant potency in reducing hyperalgesia, measured by mechanical withdrawal threshold in vivo, suggesting their potential in managing inflammatory pain without focusing on drug dosage or side effects (Rose et al., 2010).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research into the synthesis of novel compounds utilizing the furan-2-ylmethyl group has led to the creation of new pyridine and naphthyridine derivatives. These compounds have been synthesized through reactions involving furan- or thiophen-2-ylethylidene)malononitriles, demonstrating the versatility of the furan-2-ylmethyl group in the development of potentially bioactive molecules (Abdelrazek et al., 2010).
Imaging of Microglia and Neuroinflammation
The compound has applications in the field of neuroimaging, specifically in the visualization of microglia, a type of glial cell in the brain associated with neuroinflammation. Derivatives of the compound have been used to develop PET radiotracers specific for CSF1R, a microglia-specific marker. This has implications for studying the contributions of reactive microglia and disease-associated microglia to neuroinflammation in vivo, providing a tool for the noninvasive imaging of these cells in various neuropsychiatric disorders (Horti et al., 2019).
Development of Anticancer Agents
The structural motif of the compound serves as a foundation for the synthesis of new anticancer agents. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research showcases the potential of derivatives for use in cancer therapy, highlighting their significant antiproliferative effects and positioning them as potential BRAF inhibitors for further investigation (Feng et al., 2020).
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. For example, synthesized compounds based on the furan-2-ylmethyl group have shown a broad spectrum of activity against various pathogens, suggesting their potential for development into novel antimicrobial agents. This research emphasizes the versatility of the furan-2-ylmethyl group in contributing to the synthesis of compounds with beneficial biological activities (Donlawson et al., 2020).
Propiedades
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSANEGXCUUYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

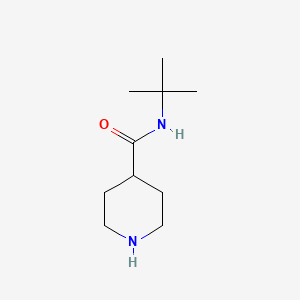
![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)
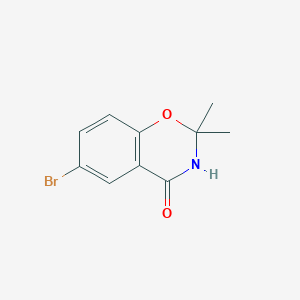

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)
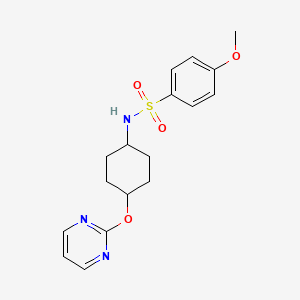
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

